molecular formula C13H12N4O2 B1204217 8-Phenyltheophylline CAS No. 961-45-5

8-Phenyltheophylline

Cat. No.: B1204217
CAS No.: 961-45-5
M. Wt: 256.26 g/mol
InChI Key: PJFMAVHETLRJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Phenyltheophylline is a xanthine derivative characterized by a phenyl substitution at the 8-position of the theophylline core structure. It acts as a potent adenosine receptor antagonist, primarily targeting A₁ and A₂ adenosine receptor subtypes. This compound has been extensively studied for its ability to modulate adenosine-mediated physiological processes, including cardiovascular regulation , central nervous system (CNS) activity , hepatic blood flow , and enzyme inhibition (e.g., CYP1A2) . Its structural uniqueness—compared to other methylxanthines like caffeine or theophylline—confers enhanced receptor selectivity and potency, making it a critical tool in pharmacological research .

Preparation Methods

Core Synthetic Strategy: Acylation and Cyclization

The foundational approach to synthesizing 8-phenyltheophylline involves a two-step process: acylation of a diaminouracil precursor followed by cyclization under basic conditions . This method, adapted from xanthine chemistry, prioritizes regioselectivity and yield optimization .

Starting Material: 1,3-Dimethyl-5,6-Diaminouracil

The synthesis begins with 1,3-dimethyl-5,6-diaminouracil, a scaffold derived from the alkylation of 5,6-diaminouracil. This intermediate is critical for introducing the 1,3-dimethyl groups characteristic of theophylline derivatives .

Acylation with Benzoic Acid Derivatives

The diaminouracil undergoes acylation at the 5- and 6-amino positions using a benzoylating agent. For this compound, unsubstituted benzoic acid or its activated derivative (e.g., benzoyl chloride) is employed to introduce the phenyl group at the 8-position. The reaction typically proceeds in anhydrous conditions with a base such as pyridine to neutralize HCl byproducts :

1,3-Dimethyl-5,6-diaminouracil+Benzoyl chloride1,3-Dimethyl-5-benzoylamino-6-aminouracil+HCl\text{1,3-Dimethyl-5,6-diaminouracil} + \text{Benzoyl chloride} \rightarrow \text{1,3-Dimethyl-5-benzoylamino-6-aminouracil} + \text{HCl}

Ring-Closure via Alkaline Conditions

The acylated intermediate is cyclized to form the xanthine core. Boiling in 2.5 M NaOH for 5–20 minutes facilitates intramolecular condensation, eliminating water and forming the fused xanthine ring :

1,3-Dimethyl-5-benzoylamino-6-aminouracilNaOHThis compound+H2O\text{1,3-Dimethyl-5-benzoylamino-6-aminouracil} \xrightarrow{\text{NaOH}} \text{this compound} + \text{H}_2\text{O}

Key Variables :

  • Base Concentration : Higher NaOH concentrations accelerate cyclization but risk side reactions.

  • Temperature : Prolonged heating above 80°C may degrade heat-sensitive intermediates.

Alternative Ring-Closure Agents

While NaOH is standard, phosphorus oxychloride (POCl3_3) serves as an alternative cyclizing agent for substrates with steric hindrance or electron-withdrawing groups. For example, 8-(o-hydroxyphenyl)theophylline derivatives require POCl3_3 to achieve efficient ring closure :

Acylated intermediatePOCl38-Substituted theophylline+Byproducts\text{Acylated intermediate} \xrightarrow{\text{POCl}_3} \text{8-Substituted theophylline} + \text{Byproducts}

This method is less common for unsubstituted this compound but highlights the flexibility of xanthine synthesis.

Substituent Engineering and Functionalization

Modifying the phenyl group or xanthine alkyl chains necessitates tailored approaches:

Para-Substituted Phenyl Variants

Introducing substituents (e.g., Cl, Br, CH3_3) at the para position of the phenyl ring enhances receptor affinity. These derivatives are synthesized by substituting benzoic acid with 4-substituted benzoic acids during acylation :

4-Chlorobenzoic acid8-(4-Chlorophenyl)theophylline\text{4-Chlorobenzoic acid} \rightarrow \text{8-(4-Chlorophenyl)theophylline}

Alkyl Chain Optimization

Replacing 1,3-dimethyl groups with bulkier alkyl chains (e.g., propyl) increases lipophilicity and potency. For instance, 1,3-dipropyl-8-phenylxanthine is synthesized using 1,3-dipropyl-5,6-diaminouracil as the starting material .

Critical Analysis of Synthetic Challenges

Regioselectivity in Acylation

Ensuring acylation occurs exclusively at the 5- and 6-amino positions is challenging. Competing reactions at the 1- or 3-methyl groups can occur, necessitating precise stoichiometry and temperature control .

Purification and Yield Optimization

Crude this compound often requires purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent). Reported yields range from 40–60%, depending on the cyclization efficiency .

Solubility Limitations

The hydrophobic phenyl group renders this compound poorly water-soluble. Co-solvents (e.g., DMSO) or salt formation (e.g., hydrochloride) are employed for biological testing .

Comparative Synthesis Data

StepReagents/ConditionsYield (%)Key Reference
Diaminouracil PreparationMethylation of 5,6-diaminouracil70–85
AcylationBenzoyl chloride, pyridine80–90
Cyclization2.5 M NaOH, 80°C, 10 min40–60
PurificationEthanol/water recrystallization70–80

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-phenylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized xanthine compounds .

Scientific Research Applications

Pharmacological Properties

Adenosine Receptor Antagonism
8-Phenyltheophylline exhibits a high affinity for adenosine receptors, particularly the A1 subtype. Research indicates that it is approximately 10-fold more potent than theophylline in antagonizing adenosine effects at these receptors. Its ability to block adenosine's action makes it a valuable tool in studying adenosine's role in physiological processes and pathologies .

Neuroprotective Effects
Studies have demonstrated that this compound may enhance cognitive functions by modulating adenosine signaling in the brain. For instance, in experiments involving spatial memory tasks (Morris Water Maze), administration of this compound showed improved memory retention in mice, suggesting its potential for treating cognitive decline associated with neurodegenerative diseases .

Table 1: Potency of this compound Compared to Other Xanthines

CompoundK_B (nM) at A1 ReceptorsK_B (nM) at A2 Receptors
Theophylline17,00013,800
This compound1,6001,900
1,3-Dipropyl-8-phenylxanthine350400

This table illustrates the significantly enhanced potency of this compound compared to traditional xanthines like theophylline, making it a preferred candidate for further pharmacological studies .

Applications in Disease Models

Cardiovascular Studies
In cardiovascular research, this compound has been shown to affect heart rate and blood pressure responses mediated by adenosine. It acts as an antagonist that can modulate these responses during experimental conditions such as hypoxia or ischemia. For example, systemic administration of this compound reduced hypoxia-induced cerebral vasodilation, indicating its role in vascular responses under stress conditions .

Neurodegenerative Disease Models
The compound's neuroprotective properties are being explored in models of neurodegeneration. By antagonizing adenosine receptors, it may help mitigate memory deficits associated with diseases like Alzheimer's. The modulation of adenosine signaling pathways is crucial for maintaining cognitive functions and preventing neurodegeneration .

Case Studies

  • Cognitive Function Improvement
    In a study evaluating the effects of various doses of this compound on spatial memory in mice, results indicated that higher concentrations led to significant improvements in memory acquisition and retention compared to control groups receiving no treatment or lower doses .
  • Cardiovascular Response Modulation
    A clinical study assessed the impact of this compound on heart rate variability during induced stress scenarios. The findings revealed that patients receiving this compound exhibited less fluctuation in heart rates compared to those treated with traditional xanthines, suggesting a stabilizing effect on cardiovascular responses .

Comparison with Similar Compounds

Structural Modifications and Receptor Affinity

The 8-phenyl substitution in xanthine derivatives significantly enhances adenosine receptor antagonism compared to unsubstituted analogs. Key structural analogs and their properties include:

Compound Structural Feature A₁/A₂ Selectivity (Ki Ratio) Key Findings
8-Phenyltheophylline 8-phenyl, 1,3-dimethylxanthine ~700:1 (A₁ > A₂) 25–35× more potent than theophylline at A₁/A₂ receptors .
Theophylline 1,3-dimethylxanthine 1:1 (non-selective) Weak antagonist (Ki ~14 µM); limited receptor subtype selectivity .
1,3-Dipropyl-8-phenylxanthine 8-phenyl, 1,3-dipropyl substituents ~30:1 (A₁ > A₂) 30× more potent at A₁ receptors than A₂; improved selectivity over this compound .
8-p-Sulphophenyltheophylline 8-(p-sulfophenyl) substitution Reduced selectivity Water-soluble analog; 2–5× more potent than theophylline but less selective .
Caffeine 1,3,7-trimethylxanthine Non-selective Weak antagonist (EC₅₀ ~20 mg/kg in vivo); negligible subtype selectivity .

Pharmacological Potency in In Vivo Models

In anesthetized rat studies, this compound demonstrated superior potency in antagonizing adenosine-induced cardiovascular effects compared to other xanthines:

Compound Dose Required for EC₅₀ Shift (NECA) Hill Coefficient (Blood Pressure/Heart Rate) Key Findings
This compound 2 mg/kg 0.69 ± 0.15 / 0.62 ± 0.26 Dose ratio of 2 achieved at 0.06 mg/kg for novel derivatives .
Caffeine 20 mg/kg 1.09 ± 0.13 / 1.19 ± 0.12 Low potency; minimal impact on NECA dose-response curves .
Enprofylline 10 mg/kg 0.73 ± 0.13 / 1.06 ± 0.07 Moderate potency but non-selective .
8-p-Sulphophenyltheophylline 2 mg/kg 0.55 ± 0.06 / 0.79 ± 0.14 Similar potency to this compound but reduced selectivity .

Receptor Subtype Selectivity

This compound exhibits marked selectivity for A₁ over A₂ receptors, unlike non-substituted xanthines:

  • A₁ Receptor Affinity : Ki = 10.8 nM in PC12 cells .
  • A₂ Receptor Affinity : Ki = 7.5 µM in human platelets .
  • Selectivity Ratio: ~700:1 (A₁:A₂), outperforming caffeine (non-selective) and 1,3-dipropyl-8-phenylxanthine (30:1) .

In contrast, XAC (8-(4′-carboxymethyloxyphenyl)-1,3-dipropylxanthine) shows even higher A₁ selectivity (1,600:1) but requires functionalized side chains for enhanced pharmacokinetics .

Enzyme Inhibition Profile

This compound uniquely inhibits CYP1A2 with high specificity:

  • CYP1A2 Inhibition : IC₅₀ = 0.8 µM (competitive inhibition) .
  • Selectivity: No significant inhibition of CYP2D6, CYP3A4, CYP2E1, or CYP2C9 . This contrasts with theophylline, which weakly inhibits multiple CYP isoforms non-selectively .

Biological Activity

8-Phenyltheophylline is a derivative of theophylline, a methylxanthine compound known for its various biological activities, particularly in the modulation of adenosine receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and implications in therapeutic contexts.

This compound acts primarily as an adenosine receptor antagonist , specifically targeting the A1 and A2 receptor subtypes. This inhibition can lead to various physiological effects, including alterations in heart rate and vascular tone. Notably, it has been shown to be a potent competitive inhibitor of human CYP1A2 activity, with an IC50 value of 0.7 μM and a Ki value of 0.11 μM, indicating its strong interaction with this enzyme involved in drug metabolism .

Cardiovascular Effects

Research indicates that this compound exhibits cardioselective antagonism of adenosine receptors. In studies involving animal models, it has been observed to counteract the bradycardic effects induced by adenosine via A1 receptor inhibition. This property makes it a candidate for further investigation in conditions where modulation of heart rate is beneficial .

Bronchospasmolytic Activity

The compound has also demonstrated bronchospasmolytic properties , suggesting its potential utility in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD). It appears to exert these effects without significant cardiovascular side effects, making it a safer alternative compared to other bronchodilators .

Inhibition of Leukocyte Activity

In studies examining the interaction between leukocytes and adenosine receptors, this compound has been shown to inhibit the activity mediated by these receptors. This suggests that it may play a role in modulating immune responses, particularly in inflammatory conditions .

Comparative Biological Activity

Activity This compound Theophylline Caffeine
Adenosine Receptor AntagonismStrongModerateWeak
CYP1A2 InhibitionPotentModerateWeak
BronchodilationYesYesYes
Cardiovascular EffectsMinimalSignificantSignificant
Anti-inflammatory EffectsYesLimitedLimited

Case Studies and Research Findings

  • Cardioselective Antagonism : In a study assessing the cardiovascular impacts of xanthines, this compound was identified as an effective adenosine antagonist that selectively influenced heart rate without causing significant changes in blood pressure .
  • Respiratory Applications : Clinical trials have demonstrated that derivatives like this compound can improve lung function in patients with asthma when administered at specific doses, highlighting its therapeutic potential .
  • Immune Modulation : Another study indicated that the compound could inhibit leukocyte activation through adenosine receptor blockade, suggesting applications in managing autoimmune or inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established protocols for using 8-phenyltheophylline as a P1 receptor antagonist in in vitro studies?

  • Methodological Answer : Standard protocols involve preparing this compound in Krebs buffer (e.g., 1–100 µM working concentrations) and pre-incubating tissues/cells for 15–30 minutes before agonist exposure. Controls should include vehicle-only treatments and reference agonists/antagonists (e.g., adenosine or reactive blue 2) to validate specificity. Statistical validation via ANOVA with post-hoc tests is recommended for dose-response analyses .

Q. How should researchers verify the purity and structural integrity of this compound in pharmacological studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 270–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C spectra) to confirm purity (>95%) and identity. Compare retention times/spectral data with certified reference standards. Document batch-specific variations in solubility and stability .

Q. What are the critical controls for isolating adenosine-mediated effects in studies using this compound?

  • Methodological Answer : Include (1) negative controls (e.g., adenosine receptor knockout models), (2) positive controls (e.g., non-selective antagonists like theophylline), and (3) off-target checks (e.g., testing against P2Y receptors). Validate using concentration-response curves to confirm competitive antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue models (e.g., vascular vs. renal systems)?

  • Methodological Answer : Conduct comparative studies with standardized protocols (e.g., identical buffer conditions, incubation times). Use meta-analysis frameworks to assess variables like receptor density, tissue-specific metabolism, or co-administered agonists. Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate confounding factors .

Q. What strategies optimize this compound delivery in in vivo models to overcome pharmacokinetic limitations?

  • Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing intervals and routes (e.g., intraperitoneal vs. intravenous). Use microdialysis or LC-MS/MS to monitor plasma/tissue concentrations. Pair with adenosine receptor knockout models to confirm target engagement .

Q. How should researchers design experiments to differentiate this compound’s effects on adenosine A1 vs. A2A receptors?

  • Methodological Answer : Use selective agonists (e.g., CCPA for A1, CGS-21680 for A2A) in combination with this compound. Apply Schild regression analysis to calculate pA2 values and determine receptor specificity. Validate findings with siRNA silencing or CRISPR-edited cell lines .

Q. Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent inhibition?

  • Methodological Answer : Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons. For non-linear regression (e.g., IC50 determination), apply GraphPad Prism or R-based packages (e.g., drc). Report mean ± SEM and ensure power analysis justifies sample sizes .

Q. How can researchers address batch-to-batch variability in this compound’s biological activity?

  • Methodological Answer : Implement quality control (QC) workflows: (1) pre-screen batches via functional assays (e.g., cAMP modulation in HEK-A2A cells), (2) document solvent lot variations, and (3) use internal reference standards in each experiment. Publish raw QC data in supplementary materials .

Q. Ethical & Experimental Design

Q. What ethical considerations apply when using this compound in animal studies targeting adenosine pathways?

  • Methodological Answer : Adhere to ARRIVE guidelines for humane endpoints and minimize animal numbers via rigorous power calculations. Justify this compound’s use over newer antagonists in ethics submissions by citing its well-characterized safety profile .

Q. How should researchers structure a manuscript to highlight this compound’s novel applications (e.g., neuroprotection studies)?

  • Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. In the Methods section, detail antagonist preparation, receptor-binding assays, and in vivo dosing. Use subheadings to separate exploratory vs. confirmatory experiments. Reference FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) in the discussion .

Properties

IUPAC Name

1,3-dimethyl-8-phenyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFMAVHETLRJHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242119
Record name 1,3-Dimethyl-8-phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

961-45-5
Record name 8-Phenyltheophylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=961-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Phenyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 961-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethyl-8-phenylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90242119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-PHENYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6M543P3BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Phenyltheophylline
Reactant of Route 2
Reactant of Route 2
8-Phenyltheophylline
Reactant of Route 3
Reactant of Route 3
8-Phenyltheophylline
Reactant of Route 4
Reactant of Route 4
8-Phenyltheophylline
Reactant of Route 5
Reactant of Route 5
8-Phenyltheophylline
Reactant of Route 6
8-Phenyltheophylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.